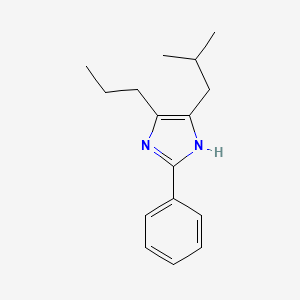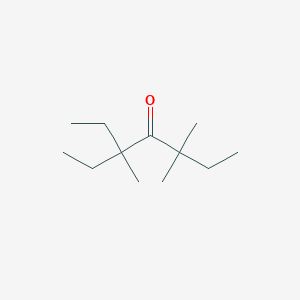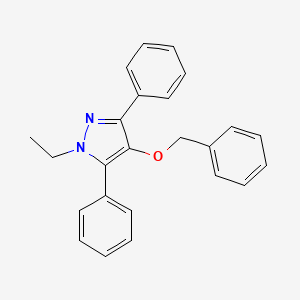
Diethyl(1H-indol-3-yl)sulfanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(1H-indol-3-yl)sulfanium chloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(1H-indol-3-yl)sulfanium chloride typically involves the reaction of indole derivatives with diethyl sulfide and a suitable chlorinating agent. One common method is the Fischer indolisation followed by N-alkylation. This process involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials . The reaction conditions often include the use of palladium catalysts and microwave irradiation to achieve high yields and rapid reaction times .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing solvent use and energy consumption, is also emphasized in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl(1H-indol-3-yl)sulfanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted indole derivatives .
Applications De Recherche Scientifique
Diethyl(1H-indol-3-yl)sulfanium chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Diethyl(1H-indol-3-yl)sulfanium chloride involves its interaction with various molecular targets and pathways. It can bind to specific receptors and enzymes, modulating their activity. The compound’s indole moiety allows it to interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active molecules.
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-3-carboxylate: Exhibits antiviral and anticancer properties.
Uniqueness
Diethyl(1H-indol-3-yl)sulfanium chloride is unique due to its sulfanium group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
59321-25-4 |
|---|---|
Formule moléculaire |
C12H16ClNS |
Poids moléculaire |
241.78 g/mol |
Nom IUPAC |
diethyl(1H-indol-3-yl)sulfanium;chloride |
InChI |
InChI=1S/C12H16NS.ClH/c1-3-14(4-2)12-9-13-11-8-6-5-7-10(11)12;/h5-9,13H,3-4H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
RIOOPVNKUFPVKZ-UHFFFAOYSA-M |
SMILES canonique |
CC[S+](CC)C1=CNC2=CC=CC=C21.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl {3-chloro-4-[(1,3-thiazol-2-yl)amino]phenyl}acetate](/img/structure/B14598239.png)





![2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine](/img/structure/B14598291.png)


![Benzenesulfonic acid, 4-[(methoxycarbonyl)amino]-](/img/structure/B14598314.png)
![N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine](/img/structure/B14598319.png)
![Butyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14598320.png)
![2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol](/img/structure/B14598321.png)

